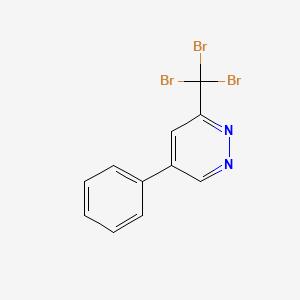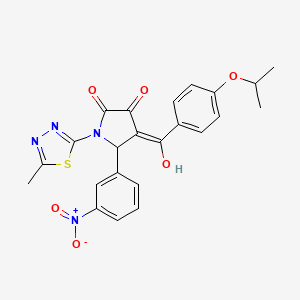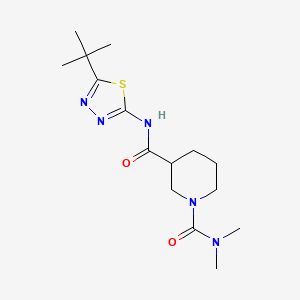![molecular formula C21H15BrN2O6 B5467327 2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5467327.png)
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate, also known as ABNO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABNO is a synthetic organic molecule that belongs to the class of nitroaromatic compounds. It has been studied for its unique optical and electronic properties, as well as its biological activities.
Mecanismo De Acción
The mechanism of action of 2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are known to play a role in various cellular processes, including cell signaling, apoptosis, and oxidative stress. This compound has been shown to induce ROS production in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of various genes. This compound has also been shown to have anti-inflammatory effects and to modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has unique optical and electronic properties that make it useful for imaging and sensing applications. However, this compound also has some limitations. It is a reactive compound that can generate ROS, which can be toxic to cells. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate. One area of interest is the development of this compound-based fluorescent probes for imaging biological systems. Another area of interest is the development of this compound-based therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-5-nitrophenylacetic acid with acetic anhydride to form an intermediate, which is then reacted with 8-aminoquinoline in the presence of a catalyst to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate has been studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for imaging biological systems due to its unique optical properties. This compound has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, this compound has been used in materials science for the development of organic electronic devices.
Propiedades
IUPAC Name |
[2-[(E)-2-(2-acetyloxy-3-bromo-5-nitrophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O6/c1-12(25)29-19-5-3-4-14-6-8-16(23-20(14)19)9-7-15-10-17(24(27)28)11-18(22)21(15)30-13(2)26/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRACJUJKWNYCK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5467248.png)
![4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5467263.png)

![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5467282.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5467285.png)
![mesityl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5467289.png)
![1-(3-fluorobenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5467294.png)

![5-chloro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5467300.png)
![N-[2-(4-morpholinyl)ethyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5467304.png)

![3-[2-(ethylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5467314.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone](/img/structure/B5467320.png)
![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5467333.png)